3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, in particular, has garnered interest due to its structural similarity to neurotransmitters like serotonin and melatonin, which play crucial roles in human physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus, which can be derived from various starting materials such as aniline or phenylhydrazine.
Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.
Ethyl Substitution: The ethyl group is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the indole ring .
Scientific Research Applications
3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role as a neurotransmitter analog, influencing serotonin and melatonin pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its antioxidant properties and its role in neuroprotection.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound can bind to serotonin and melatonin receptors, influencing mood and sleep regulation.
Antioxidant Activity: It acts as a free radical scavenger, protecting cells from oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Serotonin (5-Hydroxytryptamine): A neurotransmitter with a similar indole structure, involved in mood regulation.
Melatonin (5-Methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles, also structurally similar.
Tryptamine: A precursor to serotonin and melatonin, sharing the indole nucleus and aminoethyl side chain.
Uniqueness
3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and dihydroindole structure differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
Properties
IUPAC Name |
3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-8-3-4-11-10(7-8)9(5-6-13)12(15)14-11/h3-4,7,9H,2,5-6,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPHTUOLZVICOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.